molecular formula C13H10BrNO2S B14823299 1-((6-Bromoquinolin-4-yl)thio)cyclopropanecarboxylic acid

1-((6-Bromoquinolin-4-yl)thio)cyclopropanecarboxylic acid

Cat. No.: B14823299
M. Wt: 324.19 g/mol
InChI Key: PXFIFZZCAMIKLL-UHFFFAOYSA-N
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Description

1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C13H10BrNO2S and a molecular weight of 324.19 g/mol This compound is characterized by the presence of a brominated quinoline ring attached to a cyclopropane carboxylic acid via a sulfanyl linkage

Preparation Methods

The synthesis of 1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid involves several steps, typically starting with the bromination of quinoline. The brominated quinoline is then subjected to a thiolation reaction to introduce the sulfanyl group. Finally, the cyclopropane carboxylic acid moiety is attached through a coupling reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the biological activity of quinoline derivatives, which are known for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The brominated quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of cellular processes such as replication and transcription. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid can be compared to other quinoline derivatives, such as:

The uniqueness of 1-[(6-bromo

Properties

Molecular Formula

C13H10BrNO2S

Molecular Weight

324.19 g/mol

IUPAC Name

1-(6-bromoquinolin-4-yl)sulfanylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H10BrNO2S/c14-8-1-2-10-9(7-8)11(3-6-15-10)18-13(4-5-13)12(16)17/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

PXFIFZZCAMIKLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br

Origin of Product

United States

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